Cas no 82892-57-7 (benzyl N-{9-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-9H-purin-6-yl}carbamate)

benzyl N-{9-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-9H-purin-6-yl}carbamate Chemical and Physical Properties
Names and Identifiers
-
- ADENOSINE, 2'-DEOXY-N-[(PHENYLMETHOXY)CARBONYL]-
- benzyl N-{9-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-9H-purin-6-yl}carbamate
- benzyl N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}carbamate
- 82892-57-7
- EN300-28302235
-
- Inchi: InChI=1S/C18H19N5O5/c24-7-13-12(25)6-14(28-13)23-10-21-15-16(19-9-20-17(15)23)22-18(26)27-8-11-4-2-1-3-5-11/h1-5,9-10,12-14,24-25H,6-8H2,(H,19,20,22,26)/t12-,13+,14+/m0/s1
- InChI Key: FFSYRJUFIGWVQN-BFHYXJOUSA-N
Computed Properties
- Exact Mass: 385.13861872Da
- Monoisotopic Mass: 385.13861872Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 132Ų
benzyl N-{9-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-9H-purin-6-yl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28302235-0.25g |
benzyl N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}carbamate |
82892-57-7 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28302235-10.0g |
benzyl N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}carbamate |
82892-57-7 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28302235-2.5g |
benzyl N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}carbamate |
82892-57-7 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28302235-1.0g |
benzyl N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}carbamate |
82892-57-7 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28302235-5.0g |
benzyl N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}carbamate |
82892-57-7 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28302235-0.1g |
benzyl N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}carbamate |
82892-57-7 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28302235-0.05g |
benzyl N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}carbamate |
82892-57-7 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28302235-10g |
benzyl N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}carbamate |
82892-57-7 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28302235-0.5g |
benzyl N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}carbamate |
82892-57-7 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28302235-5g |
benzyl N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}carbamate |
82892-57-7 | 5g |
$3520.0 | 2023-09-07 |
benzyl N-{9-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-9H-purin-6-yl}carbamate Related Literature
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Additional information on benzyl N-{9-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-9H-purin-6-yl}carbamate
Introduction to Benzyl N-{9-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-9H-purin-6-yl}carbamate and Its Significance in Modern Chemical Biology
Benzyl N-{9-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-9H-purin-6-yl}carbamate is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 82892-57-7, represents a convergence of structural complexity and biological potential, making it a subject of intense study for its potential applications in drug discovery and therapeutic development.
The molecular structure of Benzyl N-{9-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-9H-purin-6-yl}carbamate is characterized by its intricate arrangement of functional groups, including hydroxyl and hydroxymethyl moieties, which contribute to its unique chemical properties. The presence of these groups not only influences its reactivity but also opens up possibilities for diverse interactions with biological targets.
In recent years, there has been a growing interest in the development of nucleoside analogs as therapeutic agents due to their ability to mimic natural nucleosides and interfere with pathogenic processes. The purine core in Benzyl N-{9-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-9H-purin-6-yl}carbamate positions it as a candidate for such applications. The oxolan ring, a cyclic ether moiety, further enhances its structural diversity and potential for biological activity.
One of the most compelling aspects of this compound is its potential role in modulating enzymatic pathways. The hydroxyl and hydroxymethyl groups are particularly noteworthy, as they can participate in hydrogen bonding interactions, which are crucial for enzyme-substrate binding. This feature makes Benzyl N-{9-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-9H-purin-6-yl}carbamate a promising candidate for inhibiting or activating specific enzymes involved in various metabolic and signaling pathways.
The stereochemistry of the molecule, specifically the (2R), (4S), and (5R) configurations, is another critical factor that contributes to its biological relevance. Stereoisomers can exhibit vastly different biological activities due to their distinct spatial arrangements. The precise stereochemical configuration in Benzyl N-{9-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-9H-purin-6-yl}carbamate ensures that it can interact optimally with biological targets, enhancing its therapeutic potential.
Recent studies have highlighted the importance of nucleoside analogs in the treatment of various diseases, including viral infections and cancer. The structural features of Benzyl N-{9-(2R,4
The synthesis of Benzyl N-{9-(2
The pharmacokinetic properties of this compound are also under investigation. Understanding how Benzyl N-{9-(2imR>
In conclusion, Benzyl N-{9-(2imR>
82892-57-7 (benzyl N-{9-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl-9H-purin-6-yl}carbamate) Related Products
- 2138032-36-5(3-bromo-2-{(tert-butoxy)carbonylamino}-6-methoxybenzoic acid)
- 855839-35-9(2,4-Dichloro-3-nitrophenyl 4-methylbenzene-1-sulfonate)
- 1207036-13-2(N-(3-methyl-1,2-oxazol-5-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 2034579-59-2(1-[3-(pyrazin-2-yloxy)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one)
- 154136-89-7(4-Oxazolecarboxaldehyde,2-(3-methylphenyl)-)
- 2679827-17-7((2S)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2305474-75-1(N-[(7-Methoxy-2-benzofuranyl)methyl]-2-propenamide)
- 1185145-74-7(1,3-Thiazol-4-ylmethylamine hydrobromide)
- 2172198-51-3(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}-2-methylbutanoic acid)
- 1416346-72-9([4-(2,4-Dimethyl-phenyl)-2-propionylamino-thiazol-5-yl]-acetic acid)




